molecular formula C14H7ClF3N3O2 B15174106 6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione CAS No. 918961-33-8

6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione

Cat. No.: B15174106
CAS No.: 918961-33-8
M. Wt: 341.67 g/mol
InChI Key: UQNFSLKPDVTAOI-UHFFFAOYSA-N
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Description

6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases or other signaling proteins, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indazole-4,7-dione: Similar structure but lacks the trifluoromethyl group.

    6-Bromo-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione: Similar structure but with a bromine atom instead of chlorine.

    5-[4-(Trifluoromethyl)anilino]-1H-indazole-4,7-dione: Similar structure but lacks the chlorine atom.

Uniqueness

6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

CAS No.

918961-33-8

Molecular Formula

C14H7ClF3N3O2

Molecular Weight

341.67 g/mol

IUPAC Name

6-chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione

InChI

InChI=1S/C14H7ClF3N3O2/c15-9-11(12(22)8-5-19-21-10(8)13(9)23)20-7-3-1-6(2-4-7)14(16,17)18/h1-5,20H,(H,19,21)

InChI Key

UQNFSLKPDVTAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl

Origin of Product

United States

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